1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN2O2S.BrH/c1-24-17-9-3-14(4-10-17)19(23)13-21(16-7-5-15(20)6-8-16)18-22(19)11-2-12-25-18;/h3-10,23H,2,11-13H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPXSEMCZICSDS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=C(C=C4)Br)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is cancer cells , specifically HeLa cervical cancer cells . The compound has shown potential as an anticancer agent, inducing cell death and suppressing the expression of the Bcl-2 protein.
Mode of Action
The compound interacts with its targets by inducing apoptosis , a form of programmed cell death. This is achieved through the suppression of the Bcl-2 protein , a protein that plays a key role in regulating cell death. By suppressing this protein, the compound can induce cell death in the cancer cells.
Biochemical Pathways
It is known that the compound’s action involves theBcl-2 protein , which is part of the intrinsic pathway of apoptosis. This pathway is regulated by various signals that originate within the cell and is typically associated with conditions of cellular stress.
Result of Action
The compound has demonstrated cytotoxic activity against HeLa cervical cancer cells. It has been shown to induce cell death and suppress the expression of the Bcl-2 protein, suggesting potential as an anticancer agent. The IC50 value of the compound, a measure of its effectiveness in inhibiting a biological or biochemical function, was found to be 53 µM.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown potential anticancer activity
Cellular Effects
In cellular studies, similar compounds have shown cytotoxic activity and potential as an anticancer agent. 1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide has been observed to induce cell death in HeLa cells and suppress the expression of Bcl-2 protein
Biological Activity
The compound 1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 482.2 g/mol. The structure features a bromophenyl and methoxyphenyl group that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H22BrN2O2 |
| Molecular Weight | 482.2 g/mol |
| CAS Number | 1101751-82-9 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit telomerase activity with an IC50 value of 0.19 µM, which is notably effective compared to other compounds in the same category . The inhibition of telomerase is crucial as it plays a key role in the immortality of cancer cells.
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. It was synthesized alongside other thiazole derivatives and tested for their efficacy against seizures. The results demonstrated promising anticonvulsant activity, suggesting potential therapeutic applications in epilepsy treatment .
Cytotoxic Effects
In vitro studies have shown that the compound induces cytotoxic effects on various cancer cell lines. For instance, it was tested against T47D breast cancer cells and exhibited an IC50 value of 45 µM. The mechanism of action involved inducing apoptosis by decreasing Bcl-2 expression levels, which is pivotal in regulating cell survival .
The biological activities of this compound can be attributed to several mechanisms:
- Telomerase Inhibition : By inhibiting telomerase activity, the compound prevents cancer cells from maintaining their telomeres, leading to cell death.
- Apoptosis Induction : The downregulation of anti-apoptotic proteins like Bcl-2 promotes apoptosis in cancer cells.
- Anticonvulsant Mechanism : Although the precise mechanism remains under investigation, it is believed that the compound interacts with neuronal pathways to exert its anticonvulsant effects.
Case Study 1: Anticancer Efficacy
A notable study focused on the anticancer efficacy of the compound against various human cancer cell lines. It was found to have a selective cytotoxic effect on breast cancer cells while sparing normal cells. This selectivity underscores its potential as a targeted therapy in oncology.
Case Study 2: Anticonvulsant Properties
In another study assessing the anticonvulsant properties, the compound was administered in animal models subjected to induced seizures. The results indicated a significant reduction in seizure frequency and duration compared to control groups, highlighting its therapeutic potential in managing epilepsy.
Comparison with Similar Compounds
Substituent Modifications on Aromatic Rings
Table 1: Substituent Effects on Phenyl Groups
Key Observations :
- Alkoxy Groups : The 4-methoxy group in the target compound improves solubility via electron donation, whereas ethoxy (in ) increases lipophilicity, affecting membrane permeability .
Core Ring System Variations
Table 2: Heterocyclic Core Modifications
Key Observations :
- Thiazinium vs. Thiazolium : The 6-membered thiazinium core in the target compound reduces ring strain and allows conformational flexibility compared to 5-membered thiazolium derivatives .
- Saturation : Partial saturation (tetrahydro) in the target compound enhances stability and modulates planarity, influencing π-π stacking interactions .
Functional Group Contributions
- Hydroxy (-OH) Group : Unique to the target compound, this group enables hydrogen bonding with biological targets (e.g., enzymes or receptors), a feature absent in methyl- or ethoxy-substituted analogs .
- Counterion Effects : All compared compounds use bromide, ensuring similar ionic strength and solubility profiles.
Bioactivity and Computational Insights
- Structure-Activity Relationships (SAR): demonstrates that structural similarities correlate with bioactivity profiles. For example, electron-withdrawing groups (e.g., Br, NO₂) may enhance binding to targets like kinases or GPCRs .
Q & A
What are the recommended synthetic routes for preparing 1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide, and how can reaction conditions be optimized?
Basic Research Question
A scalable synthesis involves reacting 2-bromo-1-(4-bromophenyl)ethanone with thiosemicarbazides in ethanol under ambient conditions (1–2 hours stirring), followed by recrystallization from hot ethanol to achieve high yields . Optimization can employ Design of Experiments (DoE) methodologies to statistically model variables like temperature, solvent ratios, and reaction time, as demonstrated in flow-chemistry syntheses of structurally complex heterocycles .
How can crystallographic data for this compound be processed to resolve structural ambiguities, particularly in cases of disordered atoms or non-planar ring systems?
Advanced Research Question
Use SHELXL for refinement, which handles anisotropic displacement parameters and hydrogen bonding networks effectively . For non-planar rings (e.g., the thiazin moiety), apply Cremer-Pople puckering parameters to quantify deviations from planarity via Cartesian coordinates derived from X-ray data . WinGX provides integrated tools for data reduction (SHELXS) and visualization (ORTEP) to cross-validate torsion angles and bond lengths against computational models .
What analytical techniques are critical for validating the purity and stereochemical configuration of this compound?
Basic Research Question
Combine spectroscopic methods:
- FTIR/Raman : Confirm functional groups (e.g., C-Br stretch at ~550 cm⁻¹, hydroxyl O-H stretch).
- NMR : Assign protons on the methoxyphenyl (δ ~3.8 ppm for OCH₃) and imidazo-thiazinium core (δ 4.5–5.5 ppm for cyclic CH₂ groups) .
- Single-crystal XRD : Resolve stereochemistry and hydrogen-bonding patterns, using SHELXL to refine displacement ellipsoids .
How can discrepancies between computational simulations (e.g., DFT) and experimental spectroscopic or crystallographic data be reconciled?
Advanced Research Question
Discrepancies often arise from solvent effects or dynamic conformations not captured in static DFT models. For example:
- Dynamic NMR : Compare experimental coupling constants (e.g., ) with DFT-predicted values to assess ring puckering dynamics .
- X-ray vs. DFT : Use WinGX to overlay experimental and optimized structures, focusing on torsion angles (e.g., thiazin ring) and hydrogen-bond geometries . Adjust computational models to include implicit solvent effects or thermal motion parameters .
What strategies are effective for analyzing the compound’s conformational flexibility, particularly in the thiazin ring system?
Advanced Research Question
Apply Cremer-Pople puckering coordinates to quantify out-of-plane displacements in the thiazin ring. Calculate (puckering amplitude) and (phase angle) from atomic coordinates using the formula:
where are displacements from the mean plane and . Compare results with molecular dynamics simulations to assess energy barriers for ring inversion.
How can researchers address challenges in reproducing synthetic yields or purity across different laboratories?
Basic Research Question
Standardize protocols using:
- Stoichiometric control : Precisely measure reagents (e.g., 1:1 molar ratio of bromoethanone to thiosemicarbazide) .
- Purification : Optimize recrystallization solvents (e.g., ethanol vs. acetonitrile) via solubility tests.
- QC metrics : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and HPLC (≥95% purity threshold) .
What computational tools are recommended for predicting the compound’s reactivity in nucleophilic or electrophilic environments?
Advanced Research Question
Use Gaussian or ORCA for:
- Fukui functions : Identify electrophilic centers (e.g., imidazo-thiazinium core) and nucleophilic sites (e.g., hydroxyl group).
- Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict regioselectivity in substitution reactions . Validate predictions experimentally via trapping reactions (e.g., alkylation at the hydroxyl oxygen) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
